Latidectin A4
Description
Latidectin A4 is a macrocyclic lactone belonging to the avermectin/milbemycin family, a class of compounds renowned for their antiparasitic and insecticidal properties. Structurally, it shares a polyketide backbone synthesized by type I polyketide synthetases (PKSs), which are multimodular enzymatic systems responsible for assembling complex polyketides from simple precursors . Key structural features of this compound include a 13-substituted group, a hallmark of avermectin-like compounds, and specific modifications at the C25 position that differentiate it from milbemycins . Its biosynthetic gene cluster (ave cluster) is homologous to those of avermectins and milbemycins, with modular variations in PKS domains dictating structural divergence at critical positions such as C13, C22–C23, and C25 .
Properties
CAS No. |
371918-44-4 |
|---|---|
Molecular Formula |
C47H63NO11 |
Molecular Weight |
818.0 g/mol |
IUPAC Name |
[(1R,4S,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] 1-[4-[(2-methoxyacetyl)amino]phenyl]cyclopentane-1-carboxylate |
InChI |
InChI=1S/C47H63NO11/c1-7-38-28(2)19-22-46(59-38)25-36-24-35(58-46)18-13-30(4)41(57-44(52)45(20-8-9-21-45)32-14-16-34(17-15-32)48-39(49)27-54-6)29(3)11-10-12-33-26-55-42-40(50)31(5)23-37(43(51)56-36)47(33,42)53/h10-17,23,28-29,35-38,40-42,50,53H,7-9,18-22,24-27H2,1-6H3,(H,48,49)/b11-10+,30-13+,33-12+/t28-,29-,35+,36-,37-,38+,40+,41+,42+,46+,47+/m0/s1 |
InChI Key |
JBDJCZLIWDMZOQ-ZVRYTALLSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)OC(=O)C6(CCCC6)C7=CC=C(C=C7)NC(=O)COC)\C)C |
Canonical SMILES |
CCC1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC(=O)C6(CCCC6)C7=CC=C(C=C7)NC(=O)COC)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Latidectin A4 is synthesized from milbemycin A4, which is produced by the bacterium Streptomyces hygroscopicus . The synthesis involves several steps, including fermentation, extraction, and chemical modification. The fermentation process is carried out in a nutrient-rich medium, followed by extraction using organic solvents. The extracted milbemycin A4 is then chemically modified to produce this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces hygroscopicus, followed by extraction and purification processes. The fermentation is typically carried out in bioreactors under controlled conditions to maximize yield. The extracted compound is then purified using techniques such as chromatography to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Latidectin A4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for its chemical modification and functionalization.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents . The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.
Major Products: The major products formed from the chemical reactions of this compound include various derivatives with enhanced antiparasitic activity and improved pharmacokinetic properties .
Scientific Research Applications
Latidectin A4 has a wide range of scientific research applications in chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying the synthesis and modification of macrocyclic lactones. In biology, it is used to study the mechanisms of action of antiparasitic agents. In medicine, this compound is used in the development of new antiparasitic drugs with improved efficacy and safety profiles . In industry, it is used in the production of veterinary medicines and agrochemical products .
Mechanism of Action
Latidectin A4 exerts its effects by binding to glutamate-gated chloride channels in the nervous system of parasites . This binding leads to an influx of chloride ions, causing hyperpolarization of the nerve cells and paralysis of the parasites. The compound specifically targets the glutamate-gated chloride channels, which are unique to invertebrates, making it highly selective and safe for use in mammals .
Comparison with Similar Compounds
Table 1: Comparative Features of this compound and Analogues
| Compound | C13 Substituent | C22–C23 Bond | C25 Modification | Biosynthetic Cluster | Key Activity Profile |
|---|---|---|---|---|---|
| This compound | Methyl/Ethyl | Unsaturated | Ethyl/Methyl | ave | Broad-spectrum insecticide |
| Ivermectin | Hydrogen | Saturated | Methyl | ave | Antiparasitic (nematodes) |
| Selamectin | Hydrogen | Saturated | Cyclohexyl | ave | Veterinary antiparasitic |
| Milbemycin Oxime | Oxime | Saturated | Hydroxyl | mil | Agricultural insecticide |
| Lepimectin | Methyl | Unsaturated | Ethyl | ave | Insecticidal synergist |
Q & A
Q. What experimental approaches are used to identify the biochemical mechanisms of Latidectin A4 in cellular models?
Methodological Answer: Researchers typically employ in vitro assays (e.g., enzyme inhibition studies, receptor-binding assays) combined with molecular docking simulations to elucidate mechanisms. Techniques like fluorescence resonance energy transfer (FRET) or CRISPR-mediated gene knockout can validate target interactions. Dose-dependent responses and control experiments (e.g., sham treatments) are critical for specificity .
Q. What are the standard protocols for synthesizing this compound with high purity?
Methodological Answer: Synthesis involves multi-step organic reactions (e.g., Suzuki coupling, cyclization) under inert atmospheres. Purity is ensured via HPLC (≥95% purity threshold) and structural confirmation via H/C NMR and high-resolution mass spectrometry (HRMS). Solvent selection (e.g., anhydrous DMF) and temperature control are key to minimizing byproducts .
Q. Which analytical methods are most reliable for characterizing this compound’s structural integrity?
Methodological Answer: Nuclear magnetic resonance (NMR) for stereochemical analysis, liquid chromatography-mass spectrometry (LC-MS) for molecular weight confirmation, and X-ray crystallography for absolute configuration. Purity is quantified via reverse-phase HPLC with UV detection at λmax specific to this compound’s chromophore .
Q. What in vivo models are validated for studying this compound’s pharmacokinetics?
Methodological Answer: Rodent models (e.g., Sprague-Dawley rats) are used for bioavailability and half-life studies. Blood samples are analyzed via LC-MS/MS, with tissue distribution assessed using radiolabeled compounds. All protocols require ethics approval and adherence to ARRIVE guidelines for reproducibility .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported binding affinities of this compound across studies?
Methodological Answer: Variability often arises from assay conditions (e.g., buffer pH, ionic strength) or ligand concentration ranges. Standardization using reference compounds (e.g., positive controls with known ) and meta-analysis of raw data (e.g., via Prism® or R) can harmonize discrepancies. Surface plasmon resonance (SPR) with immobilized targets improves comparability .
Q. What methodological considerations ensure reproducibility in dose-response studies of this compound?
Methodological Answer: Key factors include cell line authentication (e.g., STR profiling), strict environmental controls (e.g., CO, humidity), and replication across independent labs. Non-linear regression models (e.g., four-parameter logistic curves) should account for Hill slopes and EC variability. Blinded data collection reduces bias .
Q. How should researchers optimize this compound’s stability in aqueous solutions for longitudinal studies?
Methodological Answer: Stability assays under accelerated conditions (40°C, 75% humidity) identify degradation pathways. Excipients like cyclodextrins or antioxidants (e.g., ascorbic acid) mitigate hydrolysis. Lyophilization in trehalose matrices preserves activity, with stability monitored via UPLC-UV at baseline intervals (0, 3, 6 months) .
Q. What statistical frameworks analyze non-linear dose-response relationships in this compound efficacy studies?
Methodological Answer: Bayesian hierarchical models account for inter-experiment variability. Tools like GraphPad Prism® or Python’s SciPy package fit sigmoidal curves, while ANOVA with Tukey post-hoc tests compares group means. Bootstrap resampling validates confidence intervals for EC values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
